molecular formula C6H14ClNO3 B6213329 methyl 5-amino-2-hydroxypentanoate hydrochloride CAS No. 2731007-02-4

methyl 5-amino-2-hydroxypentanoate hydrochloride

Cat. No.: B6213329
CAS No.: 2731007-02-4
M. Wt: 183.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-hydroxypentanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of amino acids and is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . This compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-hydroxypentanoate hydrochloride typically involves the esterification of 5-amino-2-hydroxypentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-hydroxypentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2-hydroxypentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-hydroxypentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It is known to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-aminopentanoate hydrochloride
  • Ethyl 5-aminopentanoate hydrochloride
  • 5-Aminovaleric acid methyl ester hydrochloride

Uniqueness

Methyl 5-amino-2-hydroxypentanoate hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and stability. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

2731007-02-4

Molecular Formula

C6H14ClNO3

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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